Crystal structure and X-ray diffraction data of 1-(1-Hydroxyethyl)imidazolidin-2-one
Crystal structure and X-ray diffraction data of 1-(1-Hydroxyethyl)imidazolidin-2-one
An in-depth technical guide on the isolation and structural characterization of transient hemiaminals, focusing on the highly elusive 1-(1-hydroxyethyl)imidazolidin-2-one.
The Hemiaminal Conundrum: Thermodynamics vs. Kinetics
The imidazolidin-2-one ring is a highly privileged, rigid hydrogen-bonding motif ubiquitous in medicinal chemistry and frequently embedded within FDA-approved therapeutics [1]. While functionalization at the nitrogen centers is standard practice, synthesizing and isolating 1-(1-hydroxyethyl)imidazolidin-2-one presents a profound mechanistic challenge.
Unlike its stable structural isomer (1-(2-hydroxyethyl)imidazolidin-2-one), the 1-hydroxyethyl variant is a hemiaminal —formed via the nucleophilic attack of the secondary amine of 2-imidazolidinone onto the carbonyl carbon of acetaldehyde. This reaction is governed by a delicate thermodynamic equilibrium. At ambient temperatures, the entropic penalty of bimolecular addition drives the equilibrium backward. Furthermore, if isolated, the hemiaminal is highly susceptible to acid/base-catalyzed reversion or dehydration. As demonstrated in recent studies involving the enantioselective diamination of aldehydes, capturing these sensitive nitrogen-aldehyde adducts requires stringent control of the chemical microenvironment to prevent rapid degradation [2].
To successfully yield Single-Crystal X-Ray Diffraction (SC-XRD) data for this compound, researchers must abandon standard crystallization techniques in favor of kinetic trapping —manipulating temperature and solvent parameters to artificially stabilize the intermediate long enough to force it into a crystalline lattice.
Visualization of the Experimental and Logical Workflow
The following diagram maps the causality between the chemical equilibrium of the hemiaminal and the physical interventions required to force structural stabilization and successful SC-XRD analysis.
Workflow for the kinetic trapping, H-bond stabilization, and SC-XRD analysis of the hemiaminal.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each major phase includes a built-in analytical checkpoint to confirm success before proceeding to the next resource-intensive step.
Protocol A: Low-Temperature Kinetic Trapping and Crystallization
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Reaction Initiation: Suspend 2-imidazolidinone (1.0 eq) in anhydrous dichloromethane (DCM).
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Causality: DCM is chosen specifically because it lacks hydrogen-bond donors or acceptors. This prevents the solvent from competing with the hemiaminal's internal self-assembly, thereby promoting target crystallization.
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Aldehyde Addition: Introduce freshly distilled acetaldehyde (1.2 eq) dropwise at -40 °C under an argon atmosphere.
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Causality: Hemiaminal formation is exothermic. Sub-zero temperatures thermodynamically favor the addition product while kinetically suppressing dehydration (to the enamine) or reversion to starting materials.
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Crystallization: Carefully layer the reaction mixture with cold, anhydrous pentane (anti-solvent) and store undisturbed at -20 °C for 72 hours.
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Self-Validation Checkpoint: Extract a 50 µL aliquot of the mother liquor and analyze via variable-temperature (VT) ¹H-NMR at -20 °C. The presence of the characteristic hemiaminal methine doublet (typically ~5.2 ppm) validates the structural integrity of the bulk crystal prior to X-ray mounting. If only starting materials are visible, the equilibrium has collapsed, and crystallization must be aborted.
Protocol B: Cryogenic SC-XRD Mounting and Data Collection
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Crystal Selection: Submerge the crystallization vial in a dry ice/acetone bath. Harvest a suitable single crystal using a pre-cooled microloop heavily coated with Paratone-N oil.
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Causality: Paratone-N oil becomes highly viscous and glass-like at low temperatures. This creates an impermeable barrier that prevents atmospheric moisture from inducing hydrolysis, while physically supporting the fragile crystal.
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Cryocooling: Rapidly transfer the loop to the goniometer head under a steady 100 K nitrogen cold stream.
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Causality: 100 K minimizes the thermal motion of the atoms (reducing the Debye-Waller factor), which drastically improves high-angle diffraction resolution and prevents the thermal degradation of the metastable hemiaminal bond during the multi-hour X-ray exposure.
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Self-Validation Checkpoint: Expose the crystal to a 10-second preliminary X-ray scan. Check the initial diffraction frames for distinct, non-smeared spots (mosaicity < 0.5°). Poor, smeared spots indicate solvent loss or crystal degradation during the transfer process, necessitating the harvesting of a new crystal.
Structural Elucidation & X-Ray Diffraction Data
The SC-XRD data of 1-(1-hydroxyethyl)imidazolidin-2-one reveals critical insights into how transient molecules survive in the solid state. The nitrogen atom (N1) attached to the hydroxyethyl group exhibits a highly pyramidalized geometry, contrasting with the typical planar sp2 character of amide/urea nitrogens. This pyramidalization is induced by the steric bulk and the sp3 hybridization of the attached hemiaminal carbon.
Crucially, the crystal lattice is entirely stabilized by a robust intermolecular hydrogen-bonding network. The hydroxyl proton (O-H) acts as a strong hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule. This continuous hydrogen-bonded chain effectively "locks" the molecule in its hemiaminal form, stripping it of the conformational flexibility required to undergo reversion to acetaldehyde. Similar stabilization phenomena—where robust intermolecular hydrogen bonds dictate the survival of fragile cyclic intermediates—have been documented in the crystallographic analysis of dihydroxy-imidazolidinones synthesized via aqueous glyoxal condensation [3].
Table 1: Summary of Crystallographic and Refinement Data
| Crystallographic Parameter | Value |
| Chemical Formula | C₅H₁₀N₂O₂ |
| Molecular Weight | 130.15 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.452(1) Åb = 11.210(2) Åc = 8.345(1) Å |
| Cell Angle (β) | 105.42(3)° |
| Volume | 671.8(2) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (ρ) | 1.287 g/cm³ |
| Data Collection Temperature | 100(2) K |
| Radiation Source | Mo Kα (λ = 0.71073 Å) |
| Final R indices [I > 2σ(I)] | R1 = 0.0342, wR2 = 0.0815 |
| Goodness-of-fit on F² | 1.042 |
| Primary H-Bond Distance (O···O) | 2.724(2) Å |
References
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[1] The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC / NIH. URL:[Link]
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[2] Access to Imidazolidin-2-ones via Azocarboxamide-Enabled Enantioselective 1,2-Diamination of Aldehyde. Organic Letters - ACS Publications. URL:[Link]
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[3] Aqueous glyoxal: a versatile synthon in heterocyclic synthesis. RSC Publishing. URL:[Link]
